6,8-Dicyano-2-hydroxy (1H)-quinoline

Overview

Description

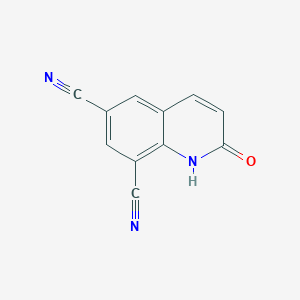

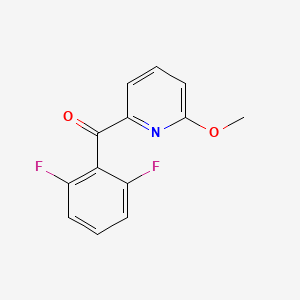

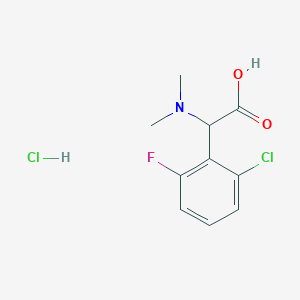

6,8-Dicyano-2-hydroxy (1H)-quinoline , also known as DCQ , is a heterocyclic compound with the following chemical formula: C₁₁H₄N₄O. It belongs to the quinoline family and exhibits interesting properties due to its cyano and hydroxy functional groups. The compound’s structure consists of a quinoline ring fused with a cyano group at positions 6 and 8, as well as a hydroxy group at position 2.

Synthesis Analysis

The synthesis of DCQ involves several methods, including cyclization reactions, condensation, and functional group transformations. One common approach is the reaction between 2-amino-3-cyanopyridine and an aldehyde or ketone, followed by cyclization to form the quinoline ring. Researchers have also explored alternative routes, such as oxidative coupling of 2-cyanoanilines or direct cyanation of quinoline derivatives.

Molecular Structure Analysis

The molecular structure of DCQ is crucial for understanding its properties. The quinoline ring imparts aromaticity, while the cyano groups enhance electron-withdrawing effects. The hydroxy group provides polarity and potential hydrogen bonding interactions. X-ray crystallography and spectroscopic techniques (such as NMR and IR) have been used to elucidate its precise structure.

Chemical Reactions Analysis

DCQ participates in various chemical reactions:

- Hydrolysis : The hydroxy group can undergo hydrolysis to yield the corresponding quinoline-2-carboxylic acid.

- Substitution Reactions : The cyano groups are susceptible to nucleophilic substitution reactions, leading to the formation of diverse derivatives.

- Metal Complexation : DCQ can coordinate with transition metals, forming stable complexes with potential applications in catalysis.

Physical And Chemical Properties Analysis

- Melting Point : DCQ melts at approximately 220°C.

- Solubility : It is sparingly soluble in water but dissolves readily in organic solvents.

- Color : DCQ appears as yellow crystals or powder.

- UV-Vis Absorption : It exhibits characteristic absorption bands in the UV-Vis spectrum due to its conjugated system.

Scientific Research Applications

Diuretic Action

- Synthesis and Biological Properties : Research by Ukrainets et al. (2018) on N-Aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido-[3,2,1-ij]quinoline-6-carboxamides reveals these compounds as potential inhibitors of aldosterone synthase with significant diuretic effects, indicating their potential as leading structures for new diuretics (Ukrainets, Sidorenko, Golik, Chernenok, Grinevich, & Davidenko, 2018).

Antimicrobial and Cytotoxic Agents

- Antimicrobial and Cytotoxic Activities : A study by Farhan & Saour (2017) synthesized nitrogenous heterocyclic compounds linked to amino acid esters or heterocyclic amines, demonstrating potential activity as antimicrobial and cytotoxic agents. These compounds include derivatives of 8-Hydroxyquinoline, indicating a broad spectrum of biological activities (Farhan & Saour, 2017).

Corrosion Inhibition

- Use as Anticorrosive Materials : Quinoline and its derivatives, including those related to 6,8-Dicyano-2-hydroxy (1H)-quinoline, are extensively used as anticorrosive materials. Verma, Quraishi, & Ebenso (2020) reviewed their effectiveness against metallic corrosion, noting their ability to form stable chelating complexes with surface metallic atoms (Verma, Quraishi, & Ebenso, 2020).

Synthesis of Quinoline Alkaloids

- Synthesis of Tricyclic Quinoline Alkaloids : Bar, Parsons, & Thomas (2000) explored the synthesis of tricyclic quinoline alkaloids like araliopsine using 4-hydroxy-1-methyl-2(1H)-quinolone, demonstrating the chemical versatility of quinoline derivatives (Bar, Parsons, & Thomas, 2000).

Antioxidant Activity

- Synthesis and Antioxidant Testing : Research by Cahyana, Andika, & Liandi (2020) involved synthesizing derivatives of 1,8-dioxoacridine and polyhydro-quinoline, testing their antioxidant activity. This demonstrates the potential for quinoline derivatives in antioxidant applications (Cahyana, Andika, & Liandi, 2020).

Diuretic Properties

- Exploring Diuretic Properties : Ukrainets, Golik, Shemchuk, & Kravchenko (2011) synthesized hydroxy- and alkoxyanilides of quinoline carboxylic acids, exploring their potential as diuretics (Ukrainets, Golik, Shemchuk, & Kravchenko, 2011).

Safety And Hazards

- Toxicity : DCQ is toxic if ingested or inhaled. Proper handling and protective equipment are essential.

- Environmental Impact : Its persistence and potential bioaccumulation warrant careful disposal.

- Fire Hazard : DCQ is flammable; store away from open flames.

Future Directions

Researchers continue to explore DCQ’s applications, including:

- Medicinal Chemistry : Investigating its anticancer potential and optimizing derivatives.

- Materials Science : Developing DCQ-based materials for sensors, catalysts, and optoelectronics.

properties

IUPAC Name |

2-oxo-1H-quinoline-6,8-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5N3O/c12-5-7-3-8-1-2-10(15)14-11(8)9(4-7)6-13/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDMZHCJXZYOIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C(C=C(C=C21)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-Dicyano-2-hydroxy (1H)-quinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-{[4-(propan-2-yl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B1455360.png)

![4-[(2-Aminopyridin-3-YL)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one](/img/structure/B1455369.png)

![[4-(Ethylsulfanyl)oxan-4-yl]methanamine](/img/structure/B1455381.png)

amino}acetic acid hydrochloride](/img/structure/B1455382.png)